molecular formula C13H16F5N B14690966 N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine CAS No. 31224-44-9

N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine

Cat. No.: B14690966
CAS No.: 31224-44-9
M. Wt: 281.26 g/mol
InChI Key: RYDMYGVDLQMMCE-UHFFFAOYSA-N
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Description

N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine is a fluorinated organic compound that features a unique structure combining the adamantane framework with a pentafluoropropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine typically involves the reaction of hexafluoropropene with adamantanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms in the pentafluoropropylidene group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanol
  • N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantaneamine

Uniqueness

N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine stands out due to its unique combination of the adamantane framework and the highly fluorinated pentafluoropropylidene group. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

CAS No.

31224-44-9

Molecular Formula

C13H16F5N

Molecular Weight

281.26 g/mol

IUPAC Name

N-(1-adamantyl)-2,2,3,3,3-pentafluoropropan-1-imine

InChI

InChI=1S/C13H16F5N/c14-12(15,13(16,17)18)7-19-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2

InChI Key

RYDMYGVDLQMMCE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=CC(C(F)(F)F)(F)F

Origin of Product

United States

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